4-(4-Chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-YL)-2,5-dihydro-1H-pyrrol-2-one
Description
4-(4-Chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a pyrrol-2-one core, substituted with chlorobenzoyl, fluorophenyl, and pyridinyl groups, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-pyridin-3-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-9-7-13(8-10-14)20(27)18-19(16-5-1-2-6-17(16)24)26(22(29)21(18)28)15-4-3-11-25-12-15/h1-12,19,27H/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFMHTRFVDVUIE-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrol-2-one ring.
Substitution Reactions: Introduction of the chlorobenzoyl, fluorophenyl, and pyridinyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrol-2-one ring, often achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(4-Chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and biological activity.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the pyridinyl group.
4-(4-Chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the pyridinyl group.
Uniqueness
The unique combination of substituents in 4-(4-Chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
